p-Amino-n-ethylpyridinium bromide

Electrochemistry Battery electrolytes Zinc electrodeposition

p-Amino-n-ethylpyridinium bromide (IUPAC: 1-ethylpyridin-1-ium-4-amine bromide) is a quaternary ammonium pyridinium salt with the molecular formula C7H11BrN2 and a molecular weight of 203.08 g/mol. The compound belongs to the 4-amino-1-alkylpyridinium bromide family and features a pyridinium cation functionalized with a para-amino group and an N-ethyl substituent.

Molecular Formula C7H11BrN2
Molecular Weight 203.08 g/mol
Cat. No. B8553064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Amino-n-ethylpyridinium bromide
Molecular FormulaC7H11BrN2
Molecular Weight203.08 g/mol
Structural Identifiers
SMILESCC[N+]1=CC=C(C=C1)N.[Br-]
InChIInChI=1S/C7H10N2.BrH/c1-2-9-5-3-7(8)4-6-9;/h3-6,8H,2H2,1H3;1H
InChIKeyBWALSTLWHKQMNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Amino-n-ethylpyridinium Bromide: Core Identity and Structural Classification for Procurement


p-Amino-n-ethylpyridinium bromide (IUPAC: 1-ethylpyridin-1-ium-4-amine bromide) is a quaternary ammonium pyridinium salt with the molecular formula C7H11BrN2 and a molecular weight of 203.08 g/mol [1]. The compound belongs to the 4-amino-1-alkylpyridinium bromide family and features a pyridinium cation functionalized with a para-amino group and an N-ethyl substituent [2]. This structural configuration imparts distinctive electronic properties, hydrogen-bonding capability, and nucleophilic reactivity that differentiate it from both non-aminated N-alkylpyridinium salts and positional isomers in which the amino group resides on the alkyl chain [3].

Antimicrobial screening SAR: short-chain C2 member of 4-amino-1-alkylpyridinium series
Derivatizable 4-amino handle enables acylation-based hydrophobicity tuning
Permanently cationic quaternary pyridinium salt; aqueous-soluble ionic liquid candidate

Why p-Amino-n-ethylpyridinium Bromide Cannot Be Directly Replaced by Generic Pyridinium Salts


Generic substitution among pyridinium bromides is precluded by three structural determinants that govern performance in each application domain. First, the para-amino substituent on p-Amino-n-ethylpyridinium bromide introduces a strong electron-donating group that substantially alters the reduction potential of the pyridinium ring compared to non-aminated analogs such as N-ethylpyridinium bromide [1]. Second, the amino group provides hydrogen-bond donor sites (N–H···Br and C–H···Br) that are absent in N-alkylpyridinium salts without amino substituents, critically influencing crystal packing, solubility, and molecular recognition . Third, the position of the amino group (ring vs. alkyl chain) determines whether the compound functions as a nucleophilic building block for derivatization or as a water-soluble scavenger, as demonstrated by the distinct reactivity of the positional isomer 1-(2-aminoethyl)pyridinium bromide [2]. These non-interchangeable properties mean that procurement decisions must be guided by application-specific structural requirements rather than class-level similarity.

  • N-Ethylpyridinium bromide Lacks 4-amino group; no acylation or antimicrobial SAR modulation capacity
  • 1-(2-Aminoethyl)pyridinium bromide (isomer) Side-chain amine functions as acyl chloride scavenger, not antimicrobial screening compound; application domain may not transfer
  • 4-Aminopyridine Neutral base without permanent cation; may not support membrane-disrupting antimicrobial or ionic liquid research

Quantitative Differentiation Evidence for p-Amino-n-ethylpyridinium Bromide Against Key Analogs


Electrochemical Reduction Stability: 4-Amino Substitution Shifts the Cathodic Stability Limit Relative to N-Ethylpyridinium Bromide

In aqueous zinc electrodeposition studies, N-ethylpyridinium bromide ([C2Py]Br), which lacks the 4-amino group, undergoes irreversible reduction at switching potentials more negative than −1.25 V vs Ag/AgCl, leading to electrode passivation after a single deposition–stripping cycle [1]. The 4-amino substituent present in p-Amino-n-ethylpyridinium bromide is a strong electron-donating group that is expected, based on well-established linear free-energy relationships for pyridinium reduction, to shift the reduction potential to more negative values, thereby widening the cathodic electrochemical window. While direct cyclic voltammetry data for the target compound are not available in the open literature, the class-level inference is that the amino-functionalized derivative offers a measurably extended stability window relative to [C2Py]Br when deployed as an electrolyte additive in energy storage systems [2].

Isomeric Differentiation
Reported
Target: antimicrobial screening. Isomer: acyl chloride scavenger (85–96% amide yields). Domains non-overlapping.
Isomer identity determines application; MW alone insufficient for procurement
Cross-study evidence; direct head-to-head data not reported
Electrochemistry Battery electrolytes Zinc electrodeposition

Antimicrobial Activity: Alkyl Chain Length Governs Potency in the 4-Amino-1-alkylpyridinium Bromide Series

A systematic structure–activity relationship study of 4-amino-1-alkyl pyridinium bromide salts (compounds 1–10, with alkyl chains ranging from methyl to hexadecyl) demonstrated that antimicrobial potency is strongly chain-length-dependent, with the hexadecyl (C16) derivative (compound 10) exhibiting excellent antibacterial activity against Escherichia coli and Staphylococcus aureus, while shorter-chain analogs showed reduced or negligible activity [1]. The ethyl-substituted member of this series—p-Amino-n-ethylpyridinium bromide—occupies a distinct position on the activity spectrum: its short alkyl chain minimizes hemolytic activity and cytotoxicity relative to long-chain analogs, a property attributed to reduced membrane disruption capability [2]. This positions the ethyl derivative as a preferred candidate for applications requiring a balance between antimicrobial function and mammalian cell compatibility, in contrast to the hexadecyl analog which, despite superior antimicrobial potency, exhibits higher hemolytic risk.

4-Amino Acylation Capacity
Class-level
4-Amino group present; enables acylation-based antimicrobial modulation (dodecyl series). N-Ethylpyridinium bromide: no amino handle.
Derivatizable scaffold for antimicrobial SAR; non-amino analog cannot participate
SAR data from dodecyl chain; transfer to C2 requires validation
Antimicrobial Quaternary ammonium compounds Structure-activity relationship

Reaction Selectivity: Positional Isomerism Determines Nucleophilic vs. Scavenging Function

The positional isomer 1-(2-aminoethyl)pyridinium bromide (CAS 888502-48-5), in which the amino group is located on the ethyl chain rather than the pyridine ring, has been demonstrated to function as an efficient water-soluble scavenger for excess acyl chlorides in solution-phase amide synthesis, delivering benzamides and sulfonamides in excellent yields and purities through simple aqueous extraction [1]. In contrast, p-Amino-n-ethylpyridinium bromide, with its amino group directly attached to the electron-deficient pyridinium ring at the para position, exhibits reduced nucleophilicity of the amino group due to conjugation with the positively charged ring, making it less suitable as a scavenger but more appropriate as a building block for further derivatization via electrophilic aromatic substitution or N-centered radical chemistry [2]. This functional dichotomy means that these two isomers are not interchangeable in synthetic workflows.

Alkyl Chain SAR
Class-level
Long-chain bis(4-aminopyridinium) analogs (C10,C12) MIC 31.2–62.5 μg/mL; C2 offers higher aqueous solubility, lower logP.
Supports chain-length-dependent SAR screening; water solubility decreases with chain length
Class-level trend; target compound MIC values not directly published
Organic synthesis Scavenger reagents Combinatorial chemistry

Photocatalytic Aminopyridylation: N-Aminopyridinium Salts as Bifunctional Reagents

N-Aminopyridinium salts, a structural class to which p-Amino-n-ethylpyridinium bromide belongs, have been established as bifunctional reagents for the photocatalytic aminopyridylation of alkenes [1]. In this transformation, the N–N bond of the N-aminopyridinium salt undergoes single-electron reduction to generate an aminyl radical and a pyridyl radical, enabling simultaneous incorporation of both amino and pyridyl groups into alkene substrates with complete C4-regioselectivity controlled by electrostatic interaction between the pyridinium nitrogen and the sulfonyl group of the β-amino radical intermediate [2]. This dual functionality is unique to N-aminopyridinium salts and is not exhibited by simple N-alkylpyridinium salts (e.g., N-ethylpyridinium bromide) or by N-aminoalkylpyridinium salts (e.g., 1-(2-aminoethyl)pyridinium bromide), which lack the reducible N–N bond necessary for radical generation. The ethyl substituent on the target compound provides a balance between steric accessibility and radical stability that influences reaction efficiency.

Permanent Cation vs. Neutral
Class-level
Permanent quaternary cation (target) vs. pH-dependent neutral 4-aminopyridine (pKa ~9.1); enables membrane-active, ionic liquid behavior.
Cationic state critical for antimicrobial/ionic liquid research; neutral analog non-interchangeable
Class comparison based on established QAC properties
Photoredox catalysis Aminopyridylation C–H functionalization

Recommended Procurement and Application Scenarios for p-Amino-n-ethylpyridinium Bromide


Electrolyte Additive for Zinc-Based Energy Storage Systems Requiring Extended Cathodic Stability

Based on the electrochemical behavior of the N-ethylpyridinium scaffold [1], p-Amino-n-ethylpyridinium bromide is a candidate electrolyte additive for aqueous zinc-bromine flow batteries and zinc electrodeposition processes. The 4-amino substituent is expected to shift the cathodic reduction limit to more negative potentials relative to N-ethylpyridinium bromide, which undergoes irreversible reduction at −1.25 V vs Ag/AgCl. This wider electrochemical window may mitigate electrode passivation and improve cycling stability in energy storage devices. Researchers evaluating pyridinium-based electrolyte additives should prioritize this compound when passivation at moderate cathodic potentials has been identified as a failure mode with non-aminated analogs.

Low-Toxicity Quaternary Ammonium Antimicrobial Scaffold for Biomedical Material Development

Within the 4-amino-1-alkylpyridinium bromide series, antimicrobial potency correlates positively with N-alkyl chain length, while hemolytic activity and cytotoxicity follow a similar trend [2]. p-Amino-n-ethylpyridinium bromide, bearing the shortest alkyl chain among commonly studied congeners, occupies the low-activity, low-toxicity end of this spectrum. This profile makes it a preferred starting scaffold for developing antimicrobial coatings, biomedical polymers, or drug candidates where mammalian cell compatibility is a critical requirement, and where long-chain quaternary ammonium compounds (e.g., 4-amino-1-hexadecylpyridinium bromide) are excluded due to cytotoxicity concerns.

Synthetic Building Block for N-Aminopyridinium-Derived Photocatalysis and Radical Chemistry

As a member of the N-aminopyridinium salt family, p-Amino-n-ethylpyridinium bromide is structurally equipped for use as a bifunctional reagent in visible-light-driven aminopyridylation reactions [3]. The reducible N–N bond enables generation of both aminyl and pyridyl radicals under photoredox conditions, a capability that simple N-alkylpyridinium salts lack. Researchers developing photocatalytic C–H amination, alkene difunctionalization, or N-centered radical methodologies should procure this compound as a specific substrate for exploring steric and electronic effects of the N-ethyl substituent on reaction scope, regioselectivity, and yield.

Coordination Chemistry and Crystal Engineering Utilizing Hydrogen-Bonding Networks

The para-amino group on p-Amino-n-ethylpyridinium bromide provides hydrogen-bond donor sites (N–H···Br and C–H···Br interactions) that are absent in non-aminated N-alkylpyridinium salts [2]. This hydrogen-bonding capability enables predictable crystal packing and supramolecular assembly when the compound is used as a cation source in coordination polymers, organic–inorganic hybrid materials, or tetrabromocuprate(II) complexes. For crystal engineering applications, the amino-functionalized pyridinium salt offers an additional dimension of structural control compared to the non-aminated analog N-ethylpyridinium bromide, which relies solely on electrostatic and π-stacking interactions.

Application
Selection Property
Validation Focus
Application: Antimicrobial screening SAR studies
Selection Property: Short-chain C2 variant with high aqueous solubility
Validation Focus: Disc diffusion and broth macro-dilution endpoint screening
Application: Derivatizable pyridinium scaffold
Selection Property: 4-Amino acylation handle for hydrophobicity tuning
Validation Focus: Acylation-based bioactivity modulation profiling
Application: Aqueous ionic liquid electrolyte research
Selection Property: Thermal stability >330 °C and permanent cation
Validation Focus: Electrochemical stability and thermal decomposition profiling
Application: Isomer differentiation analytical standard
Selection Property: ¹H NMR fingerprint distinguishes positional isomers
Validation Focus: HPLC/LC-MS isomer separation validation
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